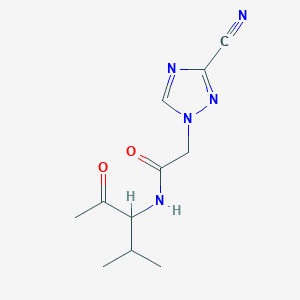![molecular formula C13H18N2O2 B7528958 N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide](/img/structure/B7528958.png)
N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide, commonly known as DMXAA, is a synthetic compound with potential anti-tumor and anti-angiogenic properties. DMXAA was first synthesized in the 1990s and has been the subject of extensive research in the field of cancer treatment.
Mecanismo De Acción
DMXAA is thought to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. Specifically, DMXAA has been shown to activate the production of tumor necrosis factor alpha (TNF-α), a cytokine that plays a role in inducing tumor cell death and inhibiting angiogenesis.
Biochemical and Physiological Effects
DMXAA has been shown to induce a variety of biochemical and physiological effects in pre-clinical studies. These effects include the activation of immune cells, the inhibition of angiogenesis, and the induction of tumor necrosis. DMXAA has also been shown to increase the permeability of blood vessels, which may enhance the delivery of chemotherapy drugs to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. DMXAA has also been shown to be effective in pre-clinical studies, making it a promising candidate for further research. However, DMXAA has several limitations. It has been shown to be toxic at high doses, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on DMXAA. One area of interest is the development of novel drug delivery systems that can enhance the delivery of DMXAA to tumors. Another area of interest is the identification of biomarkers that can predict which patients will respond to DMXAA treatment. Finally, further research is needed to fully understand the mechanism of action of DMXAA and its potential role in cancer treatment.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process starting with 2-methylbenzoyl chloride and dimethylaminoethanol. The resulting intermediate is then reacted with oxalyl chloride to form N,N-dimethyl-2-(2-methylbenzoyl)acetamide. This intermediate is then treated with phosphorus oxychloride and sodium azide to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-tumor and anti-angiogenic properties. In pre-clinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. DMXAA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Propiedades
IUPAC Name |
N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-5-6-8-11(9)12(16)14-10(2)13(17)15(3)4/h5-8,10H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDITZRUZSGUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)









![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7528970.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)
